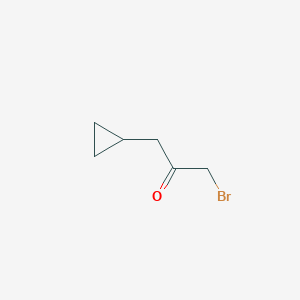

1-Bromo-3-cyclopropylpropan-2-one

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, there is a continuous demand for versatile building blocks that can be used to construct intricate molecular architectures. 1-Bromo-3-cyclopropylpropan-2-one fits this role perfectly due to the presence of multiple reactive sites. The cyclopropyl (B3062369) group, a strained three-membered ring, imparts unique conformational and electronic properties to the molecule, influencing its reactivity and the stereochemistry of its reactions. organic-chemistry.org The presence of both an α-bromoketone and a cyclopropylmethyl ketone moiety allows for a wide range of chemical transformations, making it a sought-after intermediate in the synthesis of various organic compounds. impurity.com

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its ability to participate in a variety of chemical reactions. The bromine atom can be readily displaced by nucleophiles, while the ketone functionality can undergo reactions such as reduction, addition, and condensation. This dual reactivity allows for the introduction of diverse functional groups and the construction of complex carbon skeletons. impurity.comorgsyn.org For instance, it is utilized in the preparation of substituted thiazolopyrimidinamines and oxazolopyridinamines, which are investigated as ferroportin inhibitors. impurity.com Its role extends to the synthesis of various heterocyclic compounds and as a precursor in multi-step synthetic pathways. scbt.comnih.gov

Overview of Current Research Trajectories and Challenges

Current research involving this compound is focused on exploring its utility in the synthesis of novel bioactive molecules and developing new synthetic methodologies that leverage its unique reactivity. A significant area of investigation is its use in the construction of complex heterocyclic systems, which are prevalent in many pharmaceuticals and agrochemicals. Researchers are also exploring its application in asymmetric synthesis to produce enantiomerically pure compounds.

A key challenge in working with this compound is controlling the regioselectivity and stereoselectivity of its reactions. The presence of multiple reactive sites can lead to the formation of undesired byproducts. Therefore, the development of highly selective and efficient reaction conditions is a primary focus of ongoing research. Furthermore, optimizing the synthesis of this compound itself to improve yields and reduce costs remains an important objective for its broader application in both academic and industrial settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₉BrO impurity.com |

| Molecular Weight | 177.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 658076-48-3 impurity.com |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Not specified in available results |

Synthesis and Manufacturing Processes

The synthesis of this compound is not extensively detailed in the provided search results. However, general methods for the synthesis of similar α-bromoketones and cyclopropyl-containing compounds can be inferred.

A common laboratory-scale synthesis of α-bromoketones involves the bromination of a corresponding ketone. In this case, 1-cyclopropylpropan-2-one (B1268143) would be the likely precursor. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Key starting materials for the synthesis of the precursor, 1-cyclopropylpropan-2-one, could include cyclopropanecarboxylic acid or its derivatives. orgsyn.org For example, cyclopropanecarboxylic acid can be converted to its acid chloride and then reacted with an appropriate organometallic reagent to form the ketone.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is characterized by the interplay of its α-bromo ketone and cyclopropyl functionalities.

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of various substituted propanones.

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions. By reacting it with a dinucleophile, it is possible to construct various heterocyclic rings. For example, reaction with a thiourea (B124793) derivative could lead to the formation of a thiazole (B1198619) ring, a common scaffold in medicinal chemistry.

Formation of Heterocyclic Compounds: As mentioned, this compound is a valuable precursor for the synthesis of diverse heterocyclic systems. Its reaction with various reagents can yield thiazoles, oxazoles, pyrimidines, and other important ring systems. impurity.com

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the field of medicinal chemistry.

Building Block for Pharmaceutical Agents: The cyclopropyl group is a desirable motif in drug design as it can improve metabolic stability, binding affinity, and other pharmacokinetic properties. The ability to introduce this group into a molecule via this compound is therefore of significant interest to medicinal chemists.

Role in the Synthesis of Specific Drug Candidates: This compound serves as a key intermediate in the synthesis of various drug candidates. For instance, it is used in the preparation of substituted thiazolopyrimidinamines and oxazolopyridinamines, which have been investigated as potential ferroportin inhibitors. impurity.com Ferroportin is a protein involved in iron transport, and its inhibitors are being explored for the treatment of iron overload disorders.

Emerging Research and Future Outlook

The future of research on this compound is promising, with several emerging areas of interest.

Novel Applications in Materials Science and Agrochemicals: While its primary application has been in medicinal chemistry, researchers are beginning to explore its use in other fields. The unique properties of the cyclopropyl group could be harnessed to develop new materials with interesting electronic or optical properties. In the agrochemical industry, the incorporation of the cyclopropyl moiety can lead to the development of more potent and selective pesticides and herbicides.

Future Research Directions: Future research will likely focus on several key areas:

Development of new catalytic and stereoselective reactions: This will allow for more efficient and precise control over the synthesis of complex molecules using this compound.

Exploration of its reactivity with a wider range of substrates: This could lead to the discovery of novel chemical transformations and the synthesis of new classes of compounds.

Investigation of its potential in total synthesis: Its versatility makes it an attractive starting material for the total synthesis of complex natural products.

Computational studies: Theoretical calculations can provide valuable insights into the reactivity and reaction mechanisms of this compound, aiding in the design of new synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclopropylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-6(8)3-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBAJDUXDQLYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658076-48-3 | |

| Record name | 1-bromo-3-cyclopropylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Bromo 3 Cyclopropylpropan 2 One

Direct Alpha-Bromination Approaches to Ketones

Direct alpha-bromination is the most straightforward approach to synthesizing α-bromo ketones. masterorganicchemistry.com This process typically proceeds through an enol or enolate intermediate, which acts as the nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.comlibretexts.org The choice of reagents and reaction conditions is critical to control the selectivity of the bromination, especially to avoid polybromination or undesired side reactions. wikipedia.org

A variety of reagents have been developed for the α-bromination of ketones, each with distinct advantages and disadvantages.

N-Bromosuccinimide (NBS): NBS is a widely used and convenient source of electrophilic bromine that is easier and safer to handle than liquid bromine. lnu.edu.cnrsc.org It can be employed under various conditions, including radical-initiated, acid-catalyzed, or base-promoted reactions. lnu.edu.cnrsc.org For instance, the reaction can be initiated by light or radical initiators like azobisisobutyronitrile (AIBN). rsc.org Catalytic amounts of ammonium (B1175870) acetate (B1210297) have also been shown to be effective for the α-monobromination of ketones using NBS, offering good yields under mild, neutral conditions. rsc.orgresearchgate.net

Liquid Bromine (Br₂): The use of molecular bromine is the classic method for α-bromination. mdpi.com The reaction is typically carried out in the presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid (HOAc), which promotes the formation of the reactive enol tautomer. masterorganicchemistry.comlibretexts.org While effective, this method has significant drawbacks, including the hazardous nature of liquid bromine, low atom efficiency (only 50% of the bromine atoms are incorporated into the product), and the generation of corrosive HBr as a byproduct. mdpi.comrsc.org

HBr/H₂O₂ System: This system represents a greener and safer alternative to traditional methods. iau.irrsc.org Hydrogen peroxide (H₂O₂) acts as an in-situ oxidant for HBr, generating electrophilic bromine (Br₂) within the reaction mixture. iau.ir This method is often performed in water, eliminating the need for organic solvents and producing water as the sole byproduct, making it an environmentally friendly option. rsc.orgrsc.org The reaction can proceed effectively at room temperature without a catalyst for a wide range of ketones. researchgate.net

Table 1: Comparison of Common Brominating Reagents for Ketone Alpha-Bromination

| Reagent System | Key Advantages | Key Disadvantages | Typical Conditions | Citations |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, high selectivity for monobromination. | Higher cost than Br₂, byproduct (succinimide) must be removed. | CCl₄ or Et₂O, often with a catalyst (NH₄OAc) or initiator (AIBN). | lnu.edu.cnrsc.orgresearchgate.net |

| Liquid Bromine (Br₂) | Inexpensive and readily available. | Highly corrosive, toxic, low atom economy, produces HBr byproduct. | Acidic medium (e.g., acetic acid) to catalyze enol formation. | mdpi.commasterorganicchemistry.comlibretexts.org |

| HBr/H₂O₂ | Green (water as solvent/byproduct), safe, inexpensive reagents. | May require longer reaction times for less reactive ketones. | Aqueous medium, often catalyst-free, room temperature or mild heating. | rsc.orgiau.irrsc.orgresearchgate.net |

The efficiency and selectivity of alpha-bromination can be significantly influenced by the presence or absence of a catalyst.

Catalytic Conditions:

Acid Catalysis: Protic acids (e.g., HBr, HOAc) are commonly used to catalyze the formation of the enol intermediate, which is the rate-determining step in the acid-catalyzed halogenation of ketones. libretexts.orglibretexts.org The rate of reaction is dependent on the ketone and acid concentration but is independent of the halogen concentration, indicating the enol formation is the slow step. libretexts.org

Lewis Acid Catalysis: Lewis acids such as aluminum oxide (Al₂O₃) can be used to catalyze bromination with NBS. nih.gov Acidic Al₂O₃ can promote enolization and enhance the release of the bromonium ion from NBS, leading to rapid and exclusive α-bromination. nih.gov

Neutral Salt Catalysis: Neutral salts like ammonium acetate (NH₄OAc) have been shown to effectively catalyze the α-bromination of ketones with NBS under mild conditions. rsc.orgresearchgate.net

Metal Catalysis: In some oxidative bromination systems, metal catalysts like copper nitrate (B79036) have been used with HBr and an oxidant like air or oxygen. google.com

Non-Catalytic Conditions:

"On Water" Synthesis: The HBr/H₂O₂ system can effectively brominate various ketones simply by mixing the reagents in water at room temperature without any added catalyst. rsc.orgrsc.org This method relies on the intrinsic reactivity of the reagents in the aqueous medium.

Photochemical Initiation: Bromination reactions, particularly with NBS, can be initiated photochemically, which involves the generation of bromine radicals. scite.ai

Table 2: Overview of Catalytic and Non-Catalytic Bromination Systems

| System | Catalyst/Condition | Substrate Type | Key Feature | Citations |

| Catalytic | NH₄OAc | Cyclic and acyclic ketones | Mild, neutral conditions with NBS. | rsc.orgresearchgate.net |

| Acidic Al₂O₃ | Aralkyl ketones | Regioselective α-bromination with NBS. | nih.gov | |

| HBr/HOAc | General ketones | Classic acid-catalyzed enol formation for reaction with Br₂. | masterorganicchemistry.comlibretexts.org | |

| Copper Nitrate/O₂ | Aromatic ketones | Oxidative bromination using HBr as the bromine source. | google.com | |

| Non-Catalytic | H₂O₂/HBr in water | Various ketones | Catalyst-free, environmentally benign "on water" reaction. | rsc.orgrsc.orgresearchgate.net |

| Photochemical | Ketones | Radical-based bromination, often with NBS. | scite.ai |

Alternative Synthetic Routes to Alpha-Bromo Ketones

While direct bromination of the ketone is the most common route, the α-bromo ketone moiety can also be synthesized through other transformations.

Alternative strategies involve starting from different functional groups and converting them into the target α-bromo ketone.

From Olefins: Olefins can be directly converted into α-bromo ketones. This transformation can be achieved using reagents such as N,N-dibromo-p-toluenesulfonamide (TsNBr₂) or a combination of o-iodoxybenzoic acid (IBX) and a bromide source like tetraethylammonium (B1195904) bromide. organic-chemistry.org

From Cyclopropanols: A relevant alternative involves the ring-opening of cyclopropanols. The reaction of certain substituted cyclopropanols with electrophilic brominating agents, such as N-bromosuccinimide, can lead to the formation of bromoketones through the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring. pitt.edu

From α,β-Unsaturated Ketones: The reductive halogenation of α,β-unsaturated ketones provides a pathway to α-haloketones. This can be accomplished using a system composed of a reducing agent like trichlorosilane (B8805176) and an electrophilic halogen source such as NBS, catalyzed by triphenylphosphine (B44618) oxide. organic-chemistry.org

For the target molecule, 1-Bromo-3-cyclopropylpropan-2-one, the carbon atom undergoing bromination (the α-carbon) is prochiral but does not become a stereocenter upon bromination. Therefore, stereoselective approaches for the bromination step itself are not directly applicable.

However, if a chiral precursor containing the cyclopropane ring were desired, stereoselective methods for the synthesis of the cyclopropane moiety itself would be relevant. For example, the Charette cyclopropanation of an allylic alcohol is a known method for the highly selective formation of cyclopropanes. nih.gov Such strategies could be employed to synthesize chiral analogues of the starting material, 1-cyclopropylpropan-2-one (B1268143), if required for other applications. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Innovations

The development of synthetic methods for α-bromo ketones has increasingly incorporated principles of green chemistry to minimize environmental impact.

Use of Safer Reagents and Solvents: A major focus has been replacing hazardous reagents like molecular bromine with safer alternatives like NBS or by generating bromine in situ. rsc.orgrsc.org The HBr/H₂O₂ system is a prime example of a green innovation, as it uses water as a solvent and produces water as the only theoretical byproduct, avoiding the use of volatile and often toxic organic solvents. iau.irrsc.orgresearchgate.net

Atom Economy: Green synthesis emphasizes maximizing atom economy. Traditional bromination with Br₂ has a maximum atom economy of 50% for the bromine atom. google.comgoogle.com In contrast, oxidative bromination systems where HBr is oxidized to Br₂ by an oxidant like H₂O₂ or O₂ can, in principle, achieve higher atom utilization. rsc.orggoogle.com

Catalysis: The use of efficient and recyclable catalysts is a key green principle. Methods employing solid catalysts like silica (B1680970) gel or alumina (B75360) simplify product purification and reduce waste, as the catalyst can often be removed by simple filtration. researchgate.netnih.gov

Solvent-Free Conditions: Some procedures for the bromination of ketones using the H₂O₂-HBr system can be performed under solvent-free conditions, further reducing organic waste and simplifying the process. iau.ir

Table 3: Green Chemistry Aspects of Selected Bromination Methods

| Method | Green Principle | Elaboration | Citations |

| HBr/H₂O₂ "on water" | Benign Solvent, Waste Prevention | Uses water as the solvent and produces water as the main byproduct. | rsc.orgrsc.orgresearchgate.net |

| NBS with NH₄OAc | Catalysis, Safer Reagents | Uses a mild, non-toxic catalyst and a safer brominating agent than Br₂. | rsc.orgresearchgate.net |

| HBr/H₂O₂ (solvent-free) | Waste Prevention | Eliminates the need for an organic solvent, reducing waste streams. | iau.ir |

| Cu(NO₃)₂/O₂/HBr | High Atom Economy, Benign Oxidant | Uses air/oxygen as the oxidant and HBr as the bromine source in water. | google.com |

Solvent Selection and Atom Economy

The α-bromination of ketones, the fundamental reaction for producing this compound from its precursor, 1-cyclopropylpropan-2-one, can be performed in various solvents. Traditional methods often employ halogenated solvents or acetic acid. masterorganicchemistry.com However, from a green chemistry perspective, the use of more benign solvents is preferable. Water, for instance, has been explored as a solvent for the α-bromination of ketones, offering significant environmental advantages. google.comresearchgate.net One method utilizes hydrogen peroxide and a hydrogen bromide solution in water, which not only avoids organic solvents but also improves the atom economy of the brominating agent. google.com Another approach employs β-cyclodextrin in water to facilitate the reaction between the ketone and bromine, yielding monobrominated products in high yields without the need for toxic organic solvents or metal-based catalysts. researchgate.net

The atom economy of a reaction is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100%. For the synthesis of this compound from 1-cyclopropylpropan-2-one and molecular bromine (Br₂), the reaction is:

C₆H₁₀O + Br₂ → C₆H₉BrO + HBr

In this case, only one of the two bromine atoms from Br₂ is incorporated into the desired product, leading to a theoretical atom economy of less than 100%. mdpi.com This inherent inefficiency has driven research into alternative brominating agents and reaction conditions that improve atom utilization. For instance, methods that utilize hydrogen bromide in conjunction with an oxidant like hydrogen peroxide can theoretically achieve a higher atom economy for the bromine source. google.com

A comparative analysis of different solvent systems for the bromination of ketones highlights the trade-offs between reaction efficiency and environmental impact.

Table 1: Comparison of Solvent Systems for α-Bromination of Ketones

| Solvent System | Advantages | Disadvantages | Atom Economy Consideration |

| Dioxane / H₂O₂-HBr (aq) | Rapid reaction | Use of a cyclic ether, which can form peroxides | Can improve bromine atom economy |

| Diethyl ether | Acid-free conditions possible | Highly flammable and volatile | Standard atom economy with Br₂ |

| Water / H₂O₂-HBr | Environmentally benign, "green" solvent | May require a phase-transfer catalyst or specific conditions | High atom economy for bromine |

| Water / β-Cyclodextrin | Avoids organic solvents and catalysts | Requires separation of the cyclodextrin | Standard atom economy with Br₂ |

| Acetic Acid | Common solvent for bromination | Corrosive, requires neutralization | Standard atom economy with Br₂ |

Efficiency and Scalability Considerations

The efficiency of a synthetic method is determined by its chemical yield, reaction time, and ease of product isolation and purification. For industrial applications, the scalability of the process is of paramount importance, ensuring that the synthesis can be performed safely and economically on a large scale.

The α-bromination of ketones can be highly efficient in terms of chemical yield. For instance, the bromination of acetophenone (B1666503) and other ketones in the presence of β-cyclodextrin in water has been reported to give yields of 70-90% within one hour. researchgate.net The use of phase-transfer catalysts can also enhance the efficiency of reactions in biphasic systems, which can be relevant for scaling up reactions in aqueous media.

Scalability, however, introduces additional challenges. Reactions that are high-yielding on a laboratory scale may not be directly transferable to a larger industrial setting. Factors such as heat transfer, mixing, and the handling of hazardous reagents like bromine become more critical. Continuous flow reactors offer a potential solution for scaling up α-bromination reactions, providing better control over reaction parameters and improving safety. For example, a continuous flow procedure for the α-bromination of acetophenone using HBr and bromine in 1,4-dioxane (B91453) has been developed, demonstrating excellent selectivity and high yield, making it potentially applicable on an industrial scale. nih.gov

Table 2: Factors Affecting Efficiency and Scalability of α-Bromination

| Factor | Impact on Efficiency | Impact on Scalability |

| Reaction Time | Shorter reaction times increase throughput. | Can be managed with continuous flow reactors. |

| Chemical Yield | Higher yields improve resource utilization. | Crucial for economic viability. |

| Catalyst | Can increase reaction rate and selectivity. | Catalyst cost, lifetime, and separation are key considerations. |

| Work-up Procedure | Simple procedures reduce time and solvent use. | Must be robust and reproducible on a large scale. |

| Safety | Use of hazardous reagents requires careful handling. | Paramount concern; requires engineered safety controls. |

| Cost of Reagents | Influences the overall economic feasibility. | Bulk pricing can reduce costs, but availability is key. |

Iii. Chemical Reactivity and Reaction Mechanisms of 1 Bromo 3 Cyclopropylpropan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom bonded to the bromine is an electrophilic center, making it susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry.

The mechanism of nucleophilic substitution at the brominated carbon can proceed through several pathways, primarily Sₙ1 and Sₙ2. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. nih.gov

Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com Sₙ2 reactions typically occur with strong nucleophiles in aprotic solvents and result in an inversion of stereochemistry if the carbon is chiral. For 1-bromo-3-cyclopropylpropan-2-one, the primary nature of the brominated carbon generally favors the Sₙ2 mechanism. youtube.com

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.comyoutube.com This intermediate is then rapidly attacked by the nucleophile. Sₙ1 reactions are favored by polar, protic solvents and weaker nucleophiles. While less common for primary halides, the proximity of the carbonyl and cyclopropyl (B3062369) groups could potentially stabilize a carbocation intermediate, making an Sₙ1 pathway plausible under certain conditions.

Sₙ2' (Allylic Rearrangement): While this compound is not an allylic system, analogous rearrangements involving the cyclopropyl ring can be considered. The cyclopropyl group can exhibit "vinyl-like" properties, and under specific conditions, a nucleophile might attack the cyclopropyl ring, leading to a ring-opened product. However, this is more characteristic of transformations involving the cyclopropyl moiety itself rather than a direct substitution at the brominated carbon.

The choice between Sₙ1 and Sₙ2 pathways is a mechanistic continuum, with many reactions exhibiting characteristics of both extremes. nih.gov

A wide array of nucleophiles can be employed to displace the bromide ion in this compound. The success and nature of the product depend on the nucleophile's strength and properties.

| Nucleophile | Product Type | Reaction Characteristics |

| Hydroxide (OH⁻) | α-Hydroxy ketone | Strong nucleophile, favors Sₙ2. |

| Alkoxides (RO⁻) | α-Alkoxy ketone | Strong nucleophiles, favor Sₙ2. |

| Cyanide (CN⁻) | β-Ketronitrile | Strong nucleophile, good for forming new C-C bonds. quora.com |

| Amines (RNH₂, R₂NH) | α-Amino ketone | Can act as both nucleophile and base. |

| Thiolates (RS⁻) | α-Thio ketone | Soft nucleophiles, excellent for Sₙ2 reactions. |

| Azide (N₃⁻) | α-Azido ketone | Useful for introducing nitrogen. |

| Carboxylates (RCOO⁻) | α-Acyloxy ketone | Weaker nucleophiles, may require harsher conditions. |

Table 1: Nucleophilic Substitution Reactions

Limitations can arise from the basicity of the nucleophile. Strong, sterically hindered bases may favor elimination reactions over substitution. Additionally, the carbonyl group's reactivity can lead to side reactions.

Reactivity of the Carbonyl Group

The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon electrophilic and the oxygen nucleophilic. mhmedical.comlibretexts.org

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to form enols and enolates. bham.ac.uk

Enolization: In the presence of acid or base, the ketone can exist in equilibrium with its enol tautomer. bham.ac.uk This process involves the migration of a proton from the α-carbon to the carbonyl oxygen.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), can completely deprotonate the α-carbon to form an enolate. bham.ac.ukyoutube.com Enolates are powerful nucleophiles and are crucial intermediates in many carbon-carbon bond-forming reactions. bham.ac.uk They are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. bham.ac.ukyoutube.com

The formation of the enolate can lead to racemization if the α-carbon is a stereocenter. youtube.com

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles in addition reactions. libretexts.org

Grignard Reaction: Grignard reagents (R-MgX) add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert the carbonyl group into an alkene. This is a powerful method for C=C bond formation.

Aldol (B89426) Reaction: Under basic or acidic conditions, the enolate of this compound can react with another molecule of itself or a different carbonyl compound in an aldol addition to form a β-hydroxy ketone. pressbooks.pubwikipedia.org Subsequent dehydration can lead to an α,β-unsaturated ketone (aldol condensation). pressbooks.pubwikipedia.org The reaction can be intramolecular if the molecule contains two carbonyl groups in appropriate positions. pressbooks.pub A crossed aldol reaction occurs when the enolate of one carbonyl compound reacts with a different carbonyl compound. pressbooks.pubyoutube.com

| Reaction | Reagent | Functional Group Transformation |

| Grignard Addition | R-MgX, then H₃O⁺ | Ketone → Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone → Alkene |

| Aldol Addition | Base or Acid | Ketone → β-Hydroxy Ketone |

| Aldol Condensation | Base or Acid, Heat | Ketone → α,β-Unsaturated Ketone |

Table 2: Carbonyl Addition Reactions

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl ring, while generally stable, possesses significant ring strain which can be harnessed in certain chemical transformations. researchgate.net The presence of the adjacent carbonyl group activates the cyclopropyl ring, making it more susceptible to ring-opening reactions. researchgate.net

These reactions often proceed through radical or polar mechanisms, leading to the formation of linear or cyclic compounds. For instance, reduction of acetylcyclopropanes with metals like lithium in liquid ammonia (B1221849) can lead to ring-opened products. core.ac.uk The direction of ring-opening can be influenced by steric and electronic factors of substituents on the cyclopropane (B1198618) ring. core.ac.uk Photocatalysis can also be employed for the homolytic ring-opening of carbonyl cyclopropanes. researchgate.net

Cyclopropyl Ring Opening Reactions

The strained three-membered ring of the cyclopropyl group in this compound is susceptible to ring-opening reactions under various conditions. This reactivity is often exploited to introduce linear carbon chains with specific functionalities.

Acid-catalyzed ring-opening is a common transformation. acs.orgstackexchange.com In the presence of an acid, the carbonyl oxygen is protonated, which activates the adjacent cyclopropane ring. A subsequent nucleophilic attack or rearrangement can lead to the cleavage of one of the cyclopropyl C-C bonds. acs.orgstackexchange.com The regioselectivity of the ring opening can be influenced by the nature of the substituents on the cyclopropyl ring and the reaction conditions. organic-chemistry.orgresearchgate.net

Organocuprates are also effective reagents for promoting the ring-opening of cyclopropyl ketones. researchgate.net The reaction is believed to proceed through a conjugate addition of the cuprate (B13416276) to the enone system, which can be formed in situ, followed by the ring-opening of the resulting cyclopropylmethyl copper intermediate. researchgate.netacs.orgacs.org This process often occurs with high stereospecificity. researchgate.netacs.org

Rearrangements Involving the Cyclopropyl Group

The cyclopropyl group in this compound can participate in various rearrangement reactions, leading to the formation of different carbocyclic and heterocyclic systems. These rearrangements are often triggered by the generation of a reactive intermediate, such as a carbocation or a carbanion, adjacent to the cyclopropyl ring. consensus.app

One notable rearrangement is the Favorskii rearrangement, a reaction characteristic of α-haloketones. nih.govlibretexts.org Under basic conditions, deprotonation at the α'-position (the carbon of the cyclopropyl ring) can lead to the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack and ring opening to yield carboxylic acid derivatives after an acidic workup. libretexts.org

Additionally, the generation of a carbene from the corresponding p-toluenesulfonylhydrazone has been shown to induce rearrangement, leading to the formation of cyclobutene (B1205218) derivatives. researchgate.net The direction of the ring expansion is influenced by the substitution pattern on the cyclopropane ring. researchgate.net

Stereochemical Outcomes in Cyclopropyl Transformations

The stereochemistry of reactions involving the cyclopropyl group is a critical aspect, as it often dictates the three-dimensional structure of the final product. The rigidity of the cyclopropyl ring can allow for highly diastereoselective transformations on adjacent functional groups. nih.gov

In ring-opening reactions, the stereochemical outcome is often determined by the mechanism of the reaction. For instance, concerted, disrotatory ring-opening of a cyclopropyl cation, as predicted by the Woodward-Hoffmann rules, can lead to specific stereoisomers. tue.nl The relative orientation of the leaving group and other substituents on the ring plays a crucial role in determining which groups rotate inward and which rotate outward during the ring-opening process. tue.nl

Studies on the reaction of cyclopropyl enones with organocuprates have demonstrated that the ring-opening can proceed with high stereospecificity, suggesting a mechanism that avoids the formation of radical anion intermediates which would lead to a loss of stereochemical information. researchgate.netacs.org The observed stereochemistry is consistent with a conjugate addition followed by a front-side ring-opening of the cyclopropylmethyl copper intermediate. acs.org

The stereoselectivity of these transformations is a powerful tool in asymmetric synthesis, enabling the construction of complex molecules with defined stereocenters. arizona.edu

Radical Chemistry and Cross-Coupling Reactions

The presence of the bromine atom and the strained cyclopropyl ring makes this compound a substrate for radical reactions and metal-catalyzed cross-coupling transformations.

Radical Chain Pathways and Initiation

Radical reactions involving this compound can be initiated by the homolytic cleavage of the carbon-bromine bond, which is weaker than the C-H or C-C bonds in the molecule. lumenlearning.comlibretexts.org This can be achieved using heat, UV radiation, or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. lumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Once a bromine radical is formed, it can participate in a radical chain reaction. lumenlearning.comlibretexts.org Propagation steps may involve the abstraction of a hydrogen atom or addition to a double bond. lumenlearning.comlibretexts.org For instance, a radical can add to an alkene, generating a new carbon-centered radical which can then react further. libretexts.org Termination of the radical chain occurs when two radical species combine. lumenlearning.comlibretexts.org The ring-opening of cyclopropyl-substituted carbon radicals can also be a key step in these reaction pathways, leading to linear products. nih.gov In some cases, N-bromosuccinimide (NBS) is used as a source of bromine radicals under milder conditions. lumenlearning.comyoutube.com

Metal-Catalyzed Reductive Coupling and C-C Activation

Transition metal catalysts, particularly those based on palladium and nickel, can facilitate the reductive coupling and C-C bond activation of this compound. researchgate.netnih.gov These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to replace the bromine atom with various organic groups. nih.gov These reactions typically involve the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with an organoboron reagent and reductive elimination to afford the coupled product. nih.govvu.nl

Nickel catalysts, often in combination with a redox-active ligand, can enable the C-C activation of the cyclopropyl ring. researchgate.netnih.govresearchgate.net This process can involve a single-electron transfer (SET) from a metalloradical nickel intermediate to the cyclopropyl ketone, leading to a radical rearrangement and ring-opening. researchgate.net The resulting alkylnickel intermediate can then participate in cross-coupling reactions with organozinc reagents to form 1,3-difunctionalized, ring-opened products. researchgate.netnih.gov This approach provides access to γ-substituted silyl (B83357) enol ethers, which can be challenging to synthesize via traditional conjugate addition methods. nih.gov

The mechanism of C-C bond activation can also proceed through oxidative addition of a C-C bond to a metal center, although this is generally more challenging than C-Br bond activation. wikipedia.org For ketones, the C-C bond adjacent to the carbonyl group is often weaker and more susceptible to cleavage. wikipedia.orgacs.org

Chemo-, Regio-, and Stereoselectivity Studies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with nucleophiles, attack can potentially occur at the carbonyl carbon, the α-carbon bearing the bromine, or the bromine atom itself. nih.gov The choice of nucleophile, solvent, and temperature can influence the outcome. For example, a soft nucleophile might preferentially attack the α-carbon in an SN2 reaction, while a hard nucleophile might favor addition to the carbonyl group.

Regioselectivity is particularly important in ring-opening reactions of the cyclopropyl group. The cleavage of the C-C bond can occur at the distal or proximal positions relative to the carbonyl group. organic-chemistry.org The regiochemical outcome is influenced by steric and electronic factors of substituents on the cyclopropane ring, as well as the nature of the attacking reagent. organic-chemistry.orgresearchgate.net For instance, in the ring-opening of alkylidenecyclopropyl ketones with amines, a mechanism involving distal cleavage of the C-C bond has been proposed. organic-chemistry.org

Stereoselectivity is crucial for controlling the three-dimensional arrangement of atoms in the product. As discussed previously, the stereochemical outcome of cyclopropyl ring transformations is highly dependent on the reaction mechanism. tue.nlhuji.ac.il Diastereoselective cyclopropanation of α,β-unsaturated ketones can be achieved with high control, leading to specific diastereomers of the cyclopropyl ketone products. arizona.edu Furthermore, subsequent reactions, such as reductions or nucleophilic additions, can also be performed with high diastereoselectivity, influenced by the existing stereocenters in the molecule. acs.org Enantioselective methods, often employing chiral catalysts, have been developed for reactions such as the [3+2] cycloaddition of cyclopropyl ketones with alkenes, yielding cyclopentane (B165970) derivatives with excellent diastereo- and enantioselectivity. acs.orgnih.gov

V. Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for the characterization of 1-bromo-3-cyclopropylpropan-2-one, offering insights into its molecular framework and the real-time monitoring of its chemical transformations.

For instance, in the 1H NMR spectrum, one would anticipate distinct signals for the protons of the cyclopropyl (B3062369) group, the methylene (B1212753) protons adjacent to the carbonyl group, and the methylene protons adjacent to the bromine atom. The protons on the cyclopropyl ring would likely appear in the upfield region, characteristic of strained ring systems. The methylene protons adjacent to the electron-withdrawing carbonyl group would be expected to resonate at a downfield chemical shift compared to the methylene protons next to the bromine. The integration of these signals would correspond to the number of protons in each unique chemical environment. bartleby.com

In the context of reaction monitoring, benchtop NMR spectroscopy has proven effective for observing the real-time progress of reactions involving cyclopropane (B1198618) derivatives. uq.edu.au For example, in a cyclopropanation reaction, the disappearance of starting material signals and the appearance of product signals can be quantitatively tracked over time, providing valuable kinetic data. uq.edu.au This technique allows for the in-situ monitoring of reactant consumption and product formation, offering a detailed view of the reaction profile. uq.edu.au

Table 1: Predicted 1H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl CH | ~0.8 - 1.5 | Multiplet |

| Cyclopropyl CH2 | ~0.4 - 0.9 | Multiplet |

| -CH2-C=O | ~2.8 - 3.2 | Doublet |

| Br-CH2- | ~3.9 - 4.2 | Singlet |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and in tracing its transformation pathways in chemical reactions. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M and M+2) of almost equal intensity. docbrown.info

While a specific mass spectrum for this compound is not publicly available, predicted fragmentation data for the similar compound, 1-bromo-3-cyclopropylbutan-2-one, can provide insight into the expected fragmentation patterns. uni.lu Common fragmentation pathways would likely involve the cleavage of the carbon-bromine bond and the bonds adjacent to the carbonyl group. The fragmentation of the cyclopropane ring is also a possibility. docbrown.info

Table 2: Predicted m/z Values for Major Fragments of a Related Compound (1-bromo-3-cyclopropylbutan-2-one) (Source: Predicted data from PubChemLite for C7H11BrO) uni.lu

| Adduct | m/z |

| [M+H]+ | 191.00661 |

| [M+Na]+ | 212.98855 |

| [M-H]- | 188.99205 |

The use of high-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition of the parent molecule and its fragments, further confirming its identity. In mechanistic studies, isotopic labeling in conjunction with mass spectrometry can be a powerful tool to trace the pathways of atoms during a reaction.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The most prominent absorption band in the IR spectrum would be due to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1715-1730 cm-1.

Other expected characteristic absorption bands would include the C-H stretching vibrations of the cyclopropyl and methylene groups, and the C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers. The analysis of the vibrational spectra of related molecules, such as 3-halo-1-propanols, can aid in the assignment of the observed bands. nih.gov

Table 3: Expected Characteristic Infrared Absorption Bands for this compound (Note: These are estimated ranges based on characteristic functional group absorptions.)

| Functional Group | Wavenumber (cm-1) |

| C-H (cyclopropyl) | ~3100 - 3000 |

| C-H (methylene) | ~2950 - 2850 |

| C=O (ketone) | ~1730 - 1715 |

| C-Br | ~650 - 550 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used in conjunction with IR spectroscopy for a more complete vibrational analysis.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and reactivity of this compound at the molecular level. These studies complement experimental findings and can predict properties and reaction outcomes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties, and calculate various molecular orbitals and electronic properties.

For instance, DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate and accept electrons, respectively. Such calculations have been successfully applied to study the conformational stability and vibrational frequencies of related halo-alcohols. nih.gov

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For reactions involving cyclopropane derivatives, computational studies, often using DFT, can help to understand the factors that control ring-opening versus ring-rearrangement processes. nih.gov For example, in a base-promoted reaction, computational modeling could be used to evaluate the energetics of different possible mechanisms, such as initial deprotonation followed by ring opening. uq.edu.au The analysis of transition state geometries provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. nih.gov These theoretical investigations are invaluable for interpreting experimental observations and for designing new synthetic strategies.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is dictated by the rotational possibilities around the C1-C2 and C2-C3 single bonds, influenced by a combination of steric and stereoelectronic effects. While specific experimental or high-level computational studies on this exact molecule are not extensively documented in the literature, its conformational preferences can be inferred from studies on related α-haloketones and cyclopropyl ketones.

The orientation of the bromine atom relative to the carbonyl group is governed by both steric hindrance and stereoelectronic interactions. In α-haloketones, two principal planar conformations are considered: a cisoid form where the halogen and oxygen atoms are eclipsed (dihedral angle of ~0°) and a transoid form. nih.gov Spectroscopic studies on various α-haloketones have established that the more stable conformation is often the one where the bulky halogen atom is cis to the smaller group attached to the carbonyl carbon to minimize steric repulsion. nih.govwikipedia.org

Furthermore, stereoelectronic effects play a crucial role. A significant interaction is the hyperconjugation between the lone pair electrons on the oxygen atom and the antibonding orbital of the C-Br bond (nO → σ*C-Br), and vice versa. wikipedia.orgbaranlab.org The strength of these interactions is highly dependent on the dihedral angle between the C=O and C-Br bonds. The preferred conformation will be the one that maximizes these stabilizing orbital overlaps while minimizing steric clashes.

A detailed computational analysis would be required to precisely quantify the energy differences between the possible conformers of this compound, taking into account the interplay of these steric and electronic factors. Such an analysis would likely reveal a complex potential energy surface with several local minima corresponding to different rotational isomers.

| Rotational Bond | Considered Conformations | Dominant Influencing Factors | Expected Stable Conformation |

| C2-C3 (Carbonyl-Cyclopropyl) | s-cis (bisected), s-trans (gauche) | Stereoelectronic (πC=O - Walsh orbital overlap) | s-cis |

| C1-C2 (Bromomethyl-Carbonyl) | cisoid, transoid | Steric hindrance, Stereoelectronic (nO → σ*C-Br) | Dependent on the balance of steric and electronic effects |

Molecular Dynamics Simulations in Reaction Media

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in solution, providing insights into solute-solvent interactions, conformational dynamics, and reaction pathways. While specific MD simulation studies focused exclusively on this compound in various reaction media are not readily found in the literature, the principles and methodologies from simulations of other ketones can be applied to predict its behavior. bohrium.com

MD simulations of this compound would typically employ a force field to describe the intramolecular and intermolecular interactions. The choice of force field, such as OPLS-AA or CHARMM, would be critical for accurately representing the electrostatic and van der Waals interactions of the bromine and carbonyl functionalities, as well as the unique electronic nature of the cyclopropyl group. bohrium.com

A key aspect of simulating this molecule in a reaction medium, for instance in a polar solvent like ethanol (B145695) or a nonpolar solvent like benzene, would be to investigate the solvent's influence on its conformational equilibrium. The solvent can stabilize or destabilize different conformers through specific interactions, such as hydrogen bonding to the carbonyl oxygen in protic solvents. MD simulations can quantify the solvation free energies of the different conformers, providing a more accurate picture of the conformational landscape in solution compared to gas-phase calculations.

Furthermore, MD simulations are invaluable for studying reaction dynamics. For reactions involving this compound, such as nucleophilic substitution at the α-carbon or reactions involving the cyclopropyl ring, MD simulations can be used to model the approach of reactants, the formation of transition states, and the subsequent product formation. nih.govnih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be particularly suited for this, where the reacting core of the molecule is treated with a higher level of quantum theory, while the surrounding solvent and non-reacting parts of the molecule are treated with classical mechanics. nih.gov This approach provides a balance between accuracy and computational cost, allowing for the simulation of complex chemical reactions in a realistic environment.

| Simulation Aspect | Methodology | Key Parameters to Investigate | Expected Insights |

| Solvation Effects | Classical MD with explicit solvent | Radial distribution functions, solvation free energy | Influence of solvent polarity on conformational preferences |

| Reaction Dynamics | QM/MM MD simulations | Potential of mean force, reaction coordinates, transition state sampling | Mechanistic details of reactions, role of solvent in catalysis |

Vi. Emerging Research Directions and Future Perspectives

Exploration of Bio-orthogonal Reactions and Chemical Probes

The α-bromo ketone moiety is a known electrophilic handle that can participate in reactions suitable for biological systems. Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. acs.orgnih.gov The criteria for such reactions include high selectivity, good yields in aqueous environments, and the absence of cross-reactivity with biological nucleophiles. acs.org

While the direct application of 1-Bromo-3-cyclopropylpropan-2-one in bio-orthogonal chemistry has not been extensively reported, the reactivity of the α-bromo ketone functional group suggests its potential. For instance, it could be employed in the development of chemical probes to study biological targets. The cyclopropyl (B3062369) group can also influence the molecule's conformational rigidity and metabolic stability, which are desirable properties for in-vivo applications.

Future research could focus on:

Developing novel ligation strategies: Investigating the reaction of this compound with specific nucleophiles under biologically relevant conditions to create stable linkages.

Designing targeted chemical probes: Incorporating this molecule into larger structures designed to bind to specific proteins or enzymes. The bromo-substituent can then react with a reporter molecule for visualization or pull-down experiments.

Investigating the influence of the cyclopropyl group: Studying how the cyclopropyl moiety affects the reactivity, selectivity, and pharmacokinetic properties of potential probes.

Advanced Catalytic Transformations

The reactivity of cyclopropyl ketones is a rich area of research, with several catalytic transformations being explored. nih.govacs.orgnih.gov These reactions often involve the strain-driven ring-opening of the cyclopropane (B1198618) ring, leading to the formation of more complex molecular architectures.

Key Research Findings in Catalytic Transformations of Related Compounds:

| Transformation | Catalyst/Reagent | Product Type | Key Features |

| Formal [3+2] Cycloaddition | SmI2 | Keto-cyclopentenes | Engages relatively unreactive alkyl cyclopropyl ketones. nih.govacs.orgnih.gov |

| Ring-Opening C-C Activation/Difunctionalization | Nickel/Terpyridine Ligand | γ-Substituted Silyl (B83357) Enol Ethers | Enables functionalization at both carbons of a cleaved C-C bond. nih.govchemrxiv.org |

| Hydrogen-Borrowing Catalysis | Metal Catalyst | α-Cyclopropyl Ketones | An expedient method for the α-cyclopropanation of ketones. acs.org |

Future research involving this compound in this area could explore:

Catalytic cross-coupling reactions: Utilizing the α-bromo position for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents.

Stereoselective ring-opening/cycloaddition reactions: Developing catalytic systems that can control the stereochemistry of products formed from the ring-opening of the cyclopropyl group. nih.gov

Tandem reactions: Designing catalytic processes where both the α-bromo group and the cyclopropyl ketone participate in a sequential or concerted manner to build molecular complexity rapidly.

Interdisciplinary Applications in Materials Science (e.g., as a monomer)

The potential of this compound as a monomer in materials science is an intriguing, yet largely unexplored, avenue. The presence of multiple reactive sites—the ketone, the α-bromo position, and the strained cyclopropane ring—offers possibilities for polymerization through various mechanisms.

Ring-opening polymerization of cyclopropane-containing monomers can lead to polymers with unique backbone structures. While the polymerization of cyclopropenone ketals has been investigated, the behavior of cyclopropyl ketones in polymerization is less understood. ufl.edu

Future research could investigate:

Ring-opening polymerization: Exploring conditions (e.g., cationic, anionic, or metal-catalyzed) that could induce the ring-opening of the cyclopropyl group to form a polymer chain. The resulting polymer would contain keto and bromo functionalities along the backbone, which could be further modified.

Polycondensation reactions: Utilizing the ketone and α-bromo functionalities to participate in condensation reactions with suitable co-monomers to form polyesters, polyamides, or other classes of polymers.

Functional materials: Developing polymers with specific properties, such as thermal stability, conductivity, or degradability, based on the unique structure of the monomer.

Sustainable Chemistry and Process Intensification in Synthesis

The principles of green chemistry and process intensification are increasingly important in chemical synthesis. organic-chemistry.org This involves developing synthetic routes that are more efficient, use less hazardous reagents, and generate minimal waste.

Current methods for the synthesis of α-bromo ketones often involve the use of elemental bromine or other hazardous brominating agents. organic-chemistry.orgnih.govacs.org Research into more sustainable alternatives is ongoing.

Examples of Greener Approaches to α-Bromination:

| Reagent/System | Key Advantage |

| H2O2-HBr | Avoids the direct use of Br2. nih.gov |

| N-Bromosuccinimide (NBS) | A solid, easier-to-handle brominating agent. nih.gov |

| Electrochemical methods | Can avoid the use of chemical oxidants. nih.gov |

Future research on the synthesis of this compound should focus on:

Developing a catalytic, enantioselective synthesis: This would provide access to enantiomerically pure forms of the compound, which is crucial for many applications, particularly in pharmaceuticals and bio-orthogonal chemistry. rsc.orgnih.gov

Utilizing flow chemistry: Implementing continuous flow processes for the synthesis can improve safety, efficiency, and scalability.

Exploring biocatalytic routes: Investigating the use of enzymes for the stereoselective synthesis of the precursor alcohol or for the direct halogenation step.

Unexplored Reactivity Pathways and Stereochemical Challenges

The interplay between the α-bromo ketone and the cyclopropyl group in this compound presents several unexplored reactivity pathways and stereochemical challenges. The conformation of the cyclopropyl ketone is known to influence its reactivity, with the bisected s-cis and s-trans conformers being the most stable. nih.gov

Potential Unexplored Reactions:

Favorskii-type rearrangements: The presence of an α-halogen and a ketone makes the molecule a potential substrate for Favorskii or quasi-Favorskii rearrangements, which could lead to the formation of cyclobutanone (B123998) or ring-contracted products.

Radical reactions: The cyclopropylmethyl radical is known to undergo rapid ring-opening. psu.edu Investigating radical-initiated reactions of this compound could lead to novel ring-opened products.

Nucleophilic substitution with ring-opening: The reaction with certain nucleophiles could proceed via a concerted mechanism involving nucleophilic attack at the α-carbon and simultaneous ring-opening of the cyclopropane. nih.gov

Stereochemical Challenges:

Diastereoselective reactions: The presence of a stereocenter at the α-carbon (if the bromine is substituted) and the stereochemistry of the cyclopropane ring present challenges and opportunities for developing diastereoselective transformations.

Control of stereochemistry in ring-opening: Directing the stereochemical outcome of reactions involving the ring-opening of the cyclopropane is a significant challenge that, if overcome, would provide access to a wide range of stereochemically defined products. nih.govrsc.org

Future work in this area will likely involve a combination of experimental studies and computational modeling to understand the intricate reactivity of this molecule and to design new synthetic methodologies that exploit its unique structural features.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-cyclopropylpropan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a cyclopropyl-containing precursor. For example, bromination of 3-cyclopropylpropan-2-one using N-bromosuccinimide (NBS) under radical initiation or with HBr in acetic acid can yield the target compound. Key factors include solvent choice (e.g., dichloromethane for polarity control), temperature (0–25°C to minimize side reactions), and catalyst selection (e.g., AIBN for radical bromination). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (δ ~2.5–3.5 ppm for cyclopropyl protons; δ ~4.1 ppm for brominated CH) and C NMR (δ ~200 ppm for ketone carbonyl) confirm structure.

- IR Spectroscopy : A strong C=O stretch (~1700 cm) and C-Br stretch (~550 cm) are diagnostic.

- Mass Spectrometry : Molecular ion peak (m/z ~177 [M]) and fragmentation patterns (e.g., loss of Br, cyclopropane ring cleavage) validate molecular weight and substituents .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (resistant to brominated compounds), lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated intermediates.

- Waste Disposal : Collect halogenated waste separately; neutralize residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). However, steric hindrance from the cyclopropyl group may reduce accessibility. Comparative studies with linear analogs (e.g., 1-bromo-3-methylpropan-2-one) show faster reaction kinetics but potential for ring-opening side products under harsh conditions (e.g., strong bases). Computational modeling (DFT) can predict transition-state geometries to optimize regioselectivity .

Q. How can researchers resolve contradictory data on stereochemical outcomes in reactions involving this compound?

- Methodological Answer :

- Control Experiments : Repeat reactions under anhydrous/inert conditions to exclude moisture or oxygen interference.

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- X-ray Crystallography : Determine absolute configuration of crystalline intermediates using tools like ORTEP-3 for structural refinement .

Q. What computational strategies predict the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the cyclopropyl group on the brominated carbon’s electrophilicity. Fukui indices identify nucleophilic attack sites, while solvent effects (PCM models) simulate reaction environments. Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Q. What challenges arise in elucidating the metabolic pathways of this compound in in vitro assays?

- Methodological Answer :

- Liver Microsome Assays : Monitor glutathione (GSH) adduct formation via LC-MS to detect reactive intermediates (e.g., α,β-unsaturated ketones from dehydrohalogenation).

- CYP450 Inhibition : Test cytochrome P450 isoforms (e.g., CYP3A4) for competitive inhibition using fluorescent substrates.

- Data Interpretation : Differentiate artifacts (e.g., non-enzymatic degradation) from true metabolites by including control incubations without NADPH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.